molecular formula C25H34N4O2 B11491221 N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11491221
M. Wt: 422.6 g/mol
InChI Key: PRMJFUTZHLBCKO-UHFFFAOYSA-N
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Description

N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine typically involves multiple steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Alkylation: The benzimidazole core is then alkylated with 2-(piperidin-1-yl)ethyl halide in the presence of a base such as potassium carbonate.

    Benzylation: The final step involves the benzylation of the nitrogen atom with 3,4-diethoxybenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring or the piperidine moiety.

    Reduction: Reduction reactions can target the nitro groups if present or reduce double bonds within the structure.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or piperidine positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine has shown potential as an antimicrobial and antiviral agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, possibly through the disruption of cellular signaling pathways.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved can vary depending on the specific application, but common targets include DNA, proteins, and cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine
  • N-(3,4-dihydroxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine

Uniqueness

Compared to similar compounds, N-(3,4-diethoxybenzyl)-1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-amine has unique ethoxy groups on the benzyl ring, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a distinct candidate for specific therapeutic applications where these properties are advantageous.

Properties

Molecular Formula

C25H34N4O2

Molecular Weight

422.6 g/mol

IUPAC Name

N-[(3,4-diethoxyphenyl)methyl]-1-(2-piperidin-1-ylethyl)benzimidazol-2-amine

InChI

InChI=1S/C25H34N4O2/c1-3-30-23-13-12-20(18-24(23)31-4-2)19-26-25-27-21-10-6-7-11-22(21)29(25)17-16-28-14-8-5-9-15-28/h6-7,10-13,18H,3-5,8-9,14-17,19H2,1-2H3,(H,26,27)

InChI Key

PRMJFUTZHLBCKO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CNC2=NC3=CC=CC=C3N2CCN4CCCCC4)OCC

Origin of Product

United States

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